4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[[5-(5-pyriMidinyl)-2-furanyl]Methylene]-
CAS No.:
Cat. No.: VC16946121
Molecular Formula: C19H14N4O3S
Molecular Weight: 378.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H14N4O3S |
|---|---|
| Molecular Weight | 378.4 g/mol |
| IUPAC Name | 2-imino-3-(4-methoxyphenyl)-5-[(5-pyrimidin-5-ylfuran-2-yl)methylidene]-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C19H14N4O3S/c1-25-14-4-2-13(3-5-14)23-18(24)17(27-19(23)20)8-15-6-7-16(26-15)12-9-21-11-22-10-12/h2-11,20H,1H3 |
| Standard InChI Key | XTZCXAICMHRVGR-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CN=CN=C4)SC2=N |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure integrates a thiazolidinone ring—a five-membered heterocycle containing sulfur and nitrogen—with two distinct aromatic systems: a 4-methoxyphenyl group at position 3 and a pyrimidinyl-substituted furanyl moiety at position 5. The 2-imino group introduces additional hydrogen-bonding potential, which may influence its biological interactions.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| IUPAC Name | 2-Imino-3-(4-methoxyphenyl)-5-[[5-(5-pyrimidinyl)-2-furanyl]methylene]-1,3-thiazolidin-4-one |
| Molecular Formula | |
| Molecular Weight | 378.4 g/mol |
| Canonical SMILES | COC1=CC=C(C=C1)N2C(=N)SC(C2=O)=CC3=CC=C(O3)C4=NC=CN=C4 |
| InChIKey | CSZYWJHBKIHGFY-UHFFFAOYSA-N |
The pyrimidinyl-furanyl substituent introduces a planar, conjugated system that may enhance π-π stacking interactions with biological targets, while the methoxy groups improve solubility and modulate electronic effects.
Synthesis and Characterization
Synthetic Pathways
The synthesis of this compound follows established protocols for thiazolidinone derivatives, involving cyclocondensation reactions between thioketones or thioamides and carbonyl precursors. For example, VulcanChem reports the use of triethylamine as a base to facilitate the formation of the thiazolidinone ring, with reactions monitored via thin-layer chromatography (TLC) to ensure completion.
Table 2: Representative Synthesis Conditions
| Parameter | Detail |
|---|---|
| Starting Materials | Thioketone, pyrimidinyl-furanyl aldehyde |
| Base | Triethylamine |
| Solvent | Ethanol or DMF |
| Reaction Time | 6–12 hours |
| Purification | Column chromatography |
The pyrimidinyl-furanyl moiety is introduced via a Knoevenagel condensation, where the aldehyde group reacts with the active methylene group of the thiazolidinone precursor.
Spectroscopic Confirmation
Infrared (IR) spectroscopy identifies key functional groups, such as the C=O stretch of the thiazolidinone ring at ~1700 cm⁻¹ and the C=N imino stretch at ~1650 cm⁻¹. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural insights:
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¹H NMR: Signals at δ 3.8 ppm (methoxy protons), δ 6.8–8.2 ppm (aromatic protons), and δ 7.5 ppm (furan and pyrimidine protons).
-
¹³C NMR: Resonances for the thiazolidinone carbonyl (~175 ppm) and imino carbon (~160 ppm).
Future Research Directions
-
In Vivo Efficacy Studies: Evaluate toxicity and pharmacokinetics using murine models.
-
Mechanistic Elucidation: Identify molecular targets via proteomic or crystallographic studies.
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Derivatization: Explore substitutions at the furanyl or pyrimidinyl positions to optimize activity.
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